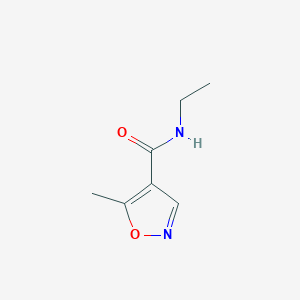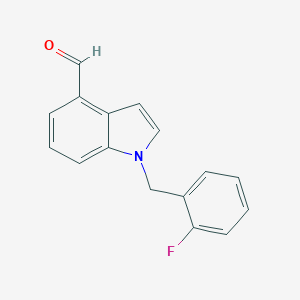
1-(2-Fluorobenzyl)indole-4-carbaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-Fluorobenzyl)indole-4-carbaldehyde is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound belongs to the class of indole derivatives and has a molecular formula of C16H11FNO.
Aplicaciones Científicas De Investigación
1-(2-Fluorobenzyl)indole-4-carbaldehyde has potential applications in various fields of scientific research such as medicinal chemistry, biochemistry, and pharmacology. It has been studied as a potential inhibitor of various enzymes such as monoamine oxidase (MAO) and tyrosine kinase. It has also been evaluated for its anticancer activity against various cancer cell lines. Additionally, this compound has been studied for its potential as a fluorescent probe for the detection of metal ions.
Mecanismo De Acción
The mechanism of action of 1-(2-Fluorobenzyl)indole-4-carbaldehyde is not fully understood. However, it has been proposed that this compound may act as an inhibitor of enzymes such as MAO and tyrosine kinase by binding to their active sites. This binding may result in the inhibition of enzyme activity, which can lead to various physiological effects.
Efectos Bioquímicos Y Fisiológicos
1-(2-Fluorobenzyl)indole-4-carbaldehyde has been shown to have various biochemical and physiological effects. It has been reported to exhibit anticancer activity by inducing apoptosis in cancer cells. It has also been shown to inhibit the growth of cancer cells by blocking the cell cycle. Additionally, this compound has been studied for its potential as a fluorescent probe for the detection of metal ions.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 1-(2-Fluorobenzyl)indole-4-carbaldehyde in lab experiments include its potential as a fluorescent probe for the detection of metal ions and its potential as an inhibitor of enzymes such as MAO and tyrosine kinase. However, the limitations of using this compound in lab experiments include its low solubility in water and its potential toxicity.
Direcciones Futuras
For the study of this compound include further evaluation of its anticancer activity and investigation of its potential as an inhibitor of other enzymes.
Propiedades
Número CAS |
192994-38-0 |
|---|---|
Nombre del producto |
1-(2-Fluorobenzyl)indole-4-carbaldehyde |
Fórmula molecular |
C16H12FNO |
Peso molecular |
253.27 g/mol |
Nombre IUPAC |
1-[(2-fluorophenyl)methyl]indole-4-carbaldehyde |
InChI |
InChI=1S/C16H12FNO/c17-15-6-2-1-4-12(15)10-18-9-8-14-13(11-19)5-3-7-16(14)18/h1-9,11H,10H2 |
Clave InChI |
CPQWCXZJKDYEQK-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C(=C1)CN2C=CC3=C(C=CC=C32)C=O)F |
SMILES canónico |
C1=CC=C(C(=C1)CN2C=CC3=C(C=CC=C32)C=O)F |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details




Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

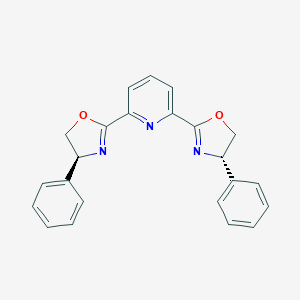


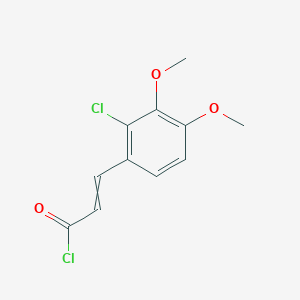
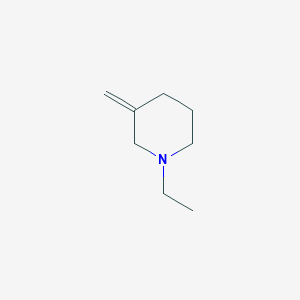



![6-methoxy-2,3-dihydro-1H-pyrrolo[1,2-a]benzimidazole](/img/structure/B67403.png)


![5-[3-[bis(4-fluorophenyl)methoxy]propyl]-1H-imidazole](/img/structure/B67413.png)

